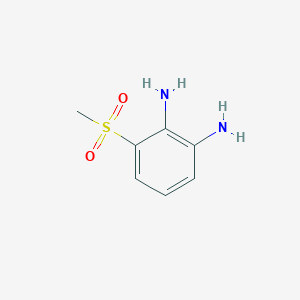

3-(Methylsulfonyl)-1,2-benzenediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Methylsulfonyl)-1,2-benzenediamine is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical and Chemical Synthesis

The compound 3-(Methylsulfonyl)-1,2-benzenediamine is utilized in the synthesis of sulfonamide and disulfonamide derivatives, demonstrating its versatility in chemical synthesis. Research by Khazalpour and Nematollahi (2015) on the electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine showcases the use of this compound in generating sulfonamide compounds through both electrochemical oxidation and chemical reactions, indicating its role in creating biologically active molecules and potential pharmaceuticals (Khazalpour & Nematollahi, 2015).

Visible-Light-Induced Reactions

Another innovative application is in visible-light photocatalytic reactions, as demonstrated by Huang et al. (2018), where this compound is employed in methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes. This process highlights its use in accessing a wide range of sulfone-containing compounds through C–S bond cleavage of dimethyl sulfoxide (DMSO), underpinning its importance in the synthesis of complex molecular structures with potential pharmaceutical value (Huang et al., 2018).

Photoinduced Sulfonylation

The research on the synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes through a radical relay strategy by Gong et al. (2019) reveals another facet of this compound's application. The study describes a photoinduced sulfonylation that proceeds efficiently under mild conditions, demonstrating the compound's role in the innovative synthesis of thiophene derivatives, which are valuable in the development of new materials and potentially active pharmaceutical ingredients (Gong et al., 2019).

Organic Synthesis and Drug Development

Ellingboe et al. (1992) explored the Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides, underscoring the compound's significance in the development of new therapeutic agents. This research demonstrates the application of this compound derivatives in creating compounds with potential medical applications, particularly in the treatment of arrhythmias (Ellingboe et al., 1992).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors, contributing to their diverse biological activities

Mode of Action

The mode of action of 3-(Methylsulfonyl)-1,2-benzenediamine is currently unknown. It’s possible that it interacts with its targets in a way that induces changes in cellular processes, similar to other compounds with a similar structure . More research is required to elucidate the specific interactions and resulting changes caused by this compound.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, suggesting that they may influence multiple pathways

Pharmacokinetics

These properties significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect a compound’s activity

Properties

IUPAC Name |

3-methylsulfonylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIQAMUPQDZCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2579009.png)

![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)

![N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2579022.png)